
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino, hydroxy, and phenylthio substituents. It is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate reagents. One common method involves the reaction of 1,4,5,8-tetrahydroxyanthraquinone with aniline and sulfur reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form leuco derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, leuco derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Used in the production of high-performance pigments and dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound also interacts with various enzymes and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar structure but lacks the phenylthio group.
Mitoxantrone impurity A: Contains similar anthraquinone backbone with different substituents.
1-Amino-4,5-dihydroxy-8-(phenylamino)anthraquinone: Similar structure with phenylamino instead of phenylthio group.
Uniqueness
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with biological molecules and contributes to its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
2478-73-1 |
|---|---|
Molekularformel |
C20H13NO4S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
1-amino-4,5-dihydroxy-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO4S/c21-11-6-7-12(22)16-15(11)19(24)18-14(26-10-4-2-1-3-5-10)9-8-13(23)17(18)20(16)25/h1-9,22-23H,21H2 |
InChI-Schlüssel |
ZYKCBFNZBVBFGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



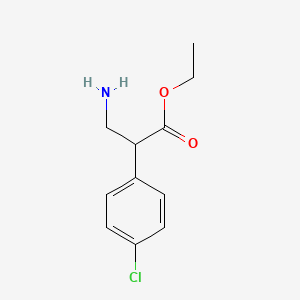
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
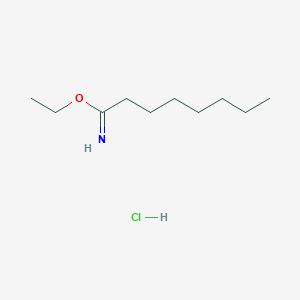
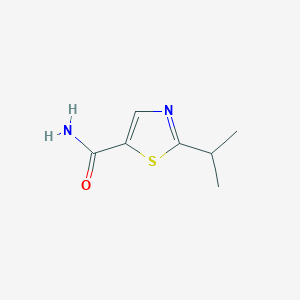
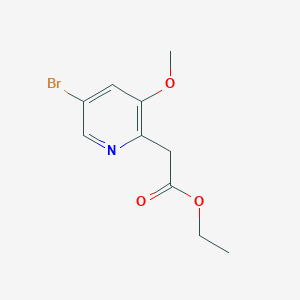
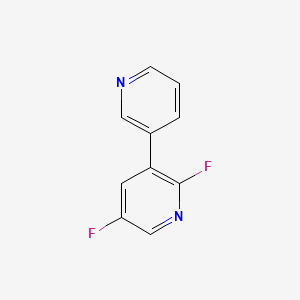


![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)



